11-Oxo-Mogroside V is a triterpenoid glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is part of a larger class of mogrosides, which are known for their intense sweetness and potential health benefits. The structure of 11-oxo-Mogroside V features a carbonyl group at the C-11 position, differentiating it from other mogrosides that may have hydroxyl groups instead. This compound has garnered attention in both food science and pharmacology due to its antioxidant properties and potential applications in sweetening agents and health supplements.
11-Oxo-Mogroside V is primarily extracted from the monk fruit, which has been used traditionally in Chinese medicine for its health benefits. The classification of mogrosides can be broadly categorized based on the number of glucose units attached to the mogrol backbone and the functional groups present at specific carbon positions. Mogrosides are generally classified into five categories based on variations at C-7, C-11, and C-25, with 11-Oxo-Mogroside V being one of the notable derivatives due to its unique carbonyl group at C-11 .
The synthesis of 11-Oxo-Mogroside V can be achieved through enzymatic pathways involving glycosyltransferases. For instance, crude pectinase from Aspergillus niger has been utilized to facilitate the conversion of mogrol to various mogrosides, including 11-Oxo-Mogroside V. The enzymatic reactions typically occur in buffered solutions under controlled temperatures, allowing for specific modifications to the sugar moieties attached to the core structure .
The enzymatic synthesis involves:
The molecular structure of 11-Oxo-Mogroside V can be represented by its chemical formula, which includes multiple glucose units attached to a triterpenoid backbone. The compound's molecular weight is approximately 1285.64 g/mol, with significant peaks observed in mass spectrometry corresponding to its molecular ion and fragment ions resulting from glucosyl moiety losses during fragmentation analysis .
The chemical reactivity of 11-Oxo-Mogroside V primarily involves glycosylation and hydrolysis reactions. In vitro studies have shown that this compound can undergo deglycosylation in the presence of gut microbiota, leading to the formation of simpler mogrosides such as mogroside I, II, and III. These transformations highlight the metabolic pathways that influence the bioavailability and efficacy of mogrosides as functional compounds .
The mechanism by which 11-Oxo-Mogroside V exerts its biological effects involves several pathways:
Research indicates that 11-Oxo-Mogroside V exhibits higher efficacy in scavenging superoxide radicals compared to other similar compounds, suggesting a potential role in therapeutic applications against oxidative damage .
Studies have shown that under varying post-ripening conditions, the concentration of mogrosides including 11-Oxo-Mogroside V can significantly increase, indicating its stability and potential for enhancement during processing .
11-Oxo-Mogroside V has several scientific uses:
11-oxo-Mogrol, the primary bioactive metabolite of Mogroside V, demonstrates significant efficacy in countering N-methyl-D-aspartate (NMDA) receptor hypofunction—a core pathophysiological feature of schizophrenia. In MK801-induced rodent models (a non-competitive NMDA receptor antagonist), 11-oxo-Mogrol administration prevented prepulse inhibition (PPI) deficits and social withdrawal, two behavioral hallmarks of schizophrenia [1] [3]. Mechanistically, it restored glutamatergic neurotransmission in the medial prefrontal cortex (mPFC) by reversing MK801-induced disruptions in neuronal calcium ([Ca²⁺]i) homeostasis and promoting neurite outgrowth [1]. This aligns with the NMDA receptor hypofunction hypothesis of schizophrenia, positioning 11-oxo-Mogrol as a modulator of excitatory-inhibitory balance.
Table 1: Neuroprotective Effects of 11-oxo-Mogrol in Schizophrenia Models
Model System | Intervention | Key Outcomes | Molecular Targets |
---|---|---|---|
MK801-treated mice | 11-oxo-Mogrol | Prevention of PPI deficits and social withdrawal | NMDA receptor function, Neurite outgrowth |
Primary neuronal cultures + MK801 | 11-oxo-Mogrol | Reduced [Ca²⁺]i release, Inhibited apoptosis | Calcium signaling pathways |
Ex vivo mPFC tissue | 11-oxo-Mogrol | Restoration of neurochemical responses | Glutamatergic transmission markers |
The compound exerts critical anti-apoptotic effects by activating the PI3K/AKT/mTOR signaling axis. In primary neuronal cultures exposed to MK801, 11-oxo-Mogrol reversed the inactivation of phosphorylated AKT (p-AKT) and mTOR (p-mTOR), key regulators of cell survival and protein synthesis [1] [3]. This signaling restoration correlated with:
11-oxo-Mogrol demonstrates efficacy in preserving dopaminergic neurons in preclinical Parkinson’s disease (PD) models. In MPTP-treated mice (a neurotoxin inducing PD-like pathology), 11-oxo-Mogrol administration at 15 mg/kg/day (MG-H):
Table 2: Neuroprotective and Metabolic Effects in Parkinson’s Models
Parameter | MPTP Model Group | MPTP + 11-oxo-Mogrol (MG-H) | Biological Significance |
---|---|---|---|
Rotarod Performance (sec) | 98.3 ± 12.1 | 162.7 ± 18.4* | Improved motor coordination |
TH+ Neurons in SNpc (%) | 41.2 ± 5.8 | 68.5 ± 7.3* | Dopaminergic neuron preservation |
Key Metabolites Regulated | 160 dysregulated | 106 restored to baseline | Metabolic homeostasis |
Critical Pathways Affected | N/A | Sphingolipid, Fatty acid, Amino acid metabolism | Functional recovery |
*p < 0.05 vs. MPTP model group [2] [5] [6]
A hallmark of 11-oxo-Mogrol’s action in PD models is its systemic correction of metabolic disturbances in the substantia nigra. Metabolomic profiling revealed:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7